L-Threonine-13C

説明

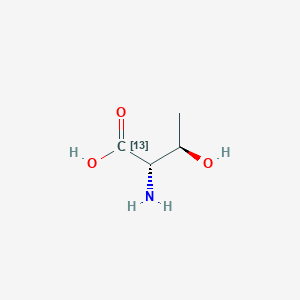

L-Threonine-¹³C is a stable isotope-labeled variant of the essential amino acid L-threonine, where one or more carbon atoms are replaced with the ¹³C isotope. This compound is critical for nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and protein structure determination. Key variants include:

- L-Threonine-¹³C₄,¹⁵N: Uniformly labeled at all four carbons (¹³C₄) and the amino nitrogen (¹⁵N), with molecular weight 124.08 g/mol .

- L-Threonine-1-¹³C: Labeled specifically at the C1 position, molecular formula CH₃CH(OH)CH(NH₂)*COOH .

- L-Threonine-¹³C₄,D₂,¹⁵N: Deuterated at α/β positions (2,3-d₂) and labeled with ¹³C at the methyl group (3-methyl-¹³C) and ¹⁵N, ≥95% isotopic purity .

Synthesis protocols involve multi-step chemical routes using ¹³C-labeled intermediates, achieving high selectivity and purity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine-13C can be achieved through several methods. One common approach involves the stereospecific reactions from D-gulonic acid γ-lactone and D-glucono-δ-lactone . These reactions typically involve the use of epoxides and chiral amino-alcohols, which can be obtained from sugars via a series of selective transformations.

Industrial Production Methods

The use of flow microreactor systems for the direct introduction of functional groups, such as tert-butoxycarbonyl, into organic compounds has been explored for related compounds .

化学反応の分析

Types of Reactions

L-Threonine-13C undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to convert the hydroxyl group into a carbonyl group.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The hydroxyl and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce various amine derivatives.

科学的研究の応用

Metabolic Studies

L-Threonine-13C is instrumental in metabolic studies, particularly in understanding amino acid metabolism and protein synthesis. By using this isotopically labeled amino acid, researchers can trace metabolic pathways and quantify the incorporation of threonine into proteins.

Case Study:

In a study involving Escherichia coli, researchers utilized this compound to investigate amino acid uptake mechanisms. The study identified key transport systems and their roles in threonine metabolism, demonstrating how this compound can help elucidate complex metabolic networks .

Protein Structure and Function Studies

The incorporation of this compound into proteins allows for advanced NMR spectroscopy studies, which provide insights into protein dynamics and interactions.

Data Table: Protein Dynamics Analysis Using this compound

Drug Discovery and Development

This compound is also valuable in drug discovery processes, particularly in the development of therapeutics targeting metabolic pathways involving threonine.

Case Study:

Research has shown that supplementation with L-threonine can enhance healthspan by modulating cellular pathways related to aging and oxidative stress. This suggests potential therapeutic avenues for age-related diseases . The use of this compound in such studies allows for precise tracking of metabolic changes induced by drug candidates.

Nutritional Studies

This compound has applications in nutritional research, particularly in determining dietary requirements for threonine among different populations.

Case Study:

A study conducted on young men utilized the indicator amino acid oxidation method to assess threonine requirements, revealing that the current WHO estimates may be underestimated . The incorporation of this compound allowed for accurate measurement of threonine oxidation rates under varying dietary conditions.

Biochemical Pathway Elucidation

The compound is crucial in elucidating biochemical pathways involving threonine, such as its conversion to other amino acids or metabolites.

Data Table: Biochemical Pathways Involving this compound

作用機序

The mechanism of action of L-Threonine-13C involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as proteases, by binding to their active sites and preventing substrate access . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Isotopically Labeled Compounds

Position and Extent of Isotopic Labeling

Key Observations :

- Specificity vs. Uniformity : Position-specific labeling (e.g., C1 in L-Threonine-1-¹³C) enables targeted NMR analysis, while uniform labeling (e.g., ¹³C₄,¹⁵N) supports comprehensive structural studies .

- Deuteration Combinations : L-Threonine-¹³C₄,D₂,¹⁵N combines ¹³C, ²H, and ¹⁵N to reduce spin relaxation in NMR, enhancing signal resolution .

- Non-Amino Acid Analogs: Compounds like L-Thyroxine-¹³C₆ highlight the versatility of ¹³C labeling beyond amino acids, tailored for hormone research .

Commercial Availability and Cost

| Compound | Supplier | Price (0.25g) | Purity | |

|---|---|---|---|---|

| L-Threonine-¹³C₄,¹⁵N | InvivoChem | $1,040 | ≥99% | |

| L-Threonine-1-¹³C | Cambridge Isotope Labs | $26,800 | 97-99% | |

| L-Thyroxine-¹³C₆ | GlpBio | Request quote | >91% |

Note: Costs reflect labeling complexity; multi-isotope compounds (e.g., ¹³C₄,¹⁵N) are premium-priced due to synthesis challenges .

生物活性

L-Threonine-13C is a stable isotope-labeled form of the amino acid L-threonine, which plays a crucial role in various biological processes. This article explores its biological activity, including its metabolic pathways, physiological effects, and potential applications in research and medicine.

Overview of L-Threonine

L-Threonine is an essential amino acid that is crucial for protein synthesis, immune function, and the production of other amino acids. It participates in the synthesis of glycine and serine and serves as a precursor for several metabolites involved in critical biochemical pathways.

Metabolism of this compound

This compound is utilized in metabolic studies to trace pathways due to its isotopic labeling. The metabolism of L-threonine involves several key enzymes:

- Threonine Deaminase : Converts threonine to α-ketobutyrate.

- Threonine Synthase : Converts homoserine to threonine.

- Threonine Kinase : Phosphorylates threonine to regulate its activity.

The incorporation of 13C into metabolic studies allows researchers to track the flow of carbon through metabolic pathways, providing insights into amino acid metabolism and energy production.

Biological Activity and Physiological Effects

Research has demonstrated several biological activities associated with L-threonine, particularly in model organisms such as Caenorhabditis elegans:

- Healthspan Promotion : Studies indicate that L-threonine supplementation can enhance healthspan by modulating ferroptosis through ferritin-dependent mechanisms. This suggests a role in aging and stress response pathways .

- Amino Acid Transport : The transport mechanisms for L-threonine have been characterized in Escherichia coli, where specific transporters like YifK and BrnQ play significant roles in threonine uptake. YifK functions as a high-affinity permease, while BrnQ acts as a low-affinity, high-flux transporter .

- Protein Synthesis : As an essential amino acid, L-threonine is vital for protein synthesis. Its isotopic form can be used to label proteins during expression studies, aiding in the understanding of protein dynamics and interactions .

Case Study 1: Threonine's Role in Aging

In a study involving C. elegans, researchers found that dietary supplementation with L-threonine led to increased lifespan and improved healthspan. The mechanism was linked to the inhibition of threonine dehydrogenase, which affects metabolic pathways related to aging .

Case Study 2: Transport Mechanisms in E. coli

A comprehensive analysis of threonine uptake mechanisms in E. coli revealed that the disruption of known transporters (YifK and BrnQ) significantly affected threonine accumulation. This study provided insights into the redundancy and specificity of amino acid transport systems .

Table 1: Key Enzymes Involved in L-Threonine Metabolism

| Enzyme | Function | Pathway Involvement |

|---|---|---|

| Threonine Deaminase | Converts threonine to α-ketobutyrate | Amino acid catabolism |

| Threonine Synthase | Converts homoserine to threonine | Amino acid biosynthesis |

| Threonine Kinase | Phosphorylates threonine | Regulation of threonine activity |

Table 2: Biological Effects of L-Threonine Supplementation

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing L-Threonine-<sup>13</sup>C with high isotopic purity, and how can contamination be minimized?

- Methodological Answer : Synthesis typically involves isotopic labeling via enzymatic or chemical methods, such as incorporating <sup>13</sup>C into the carboxyl or hydroxyl groups. Key steps include:

- Purification : Post-reaction washing with water to remove byproducts like diethylammonium chloride (common in amine-related syntheses) .

- Characterization : Use nuclear magnetic resonance (NMR) to verify <sup>13</sup>C incorporation and thin-layer chromatography (TLC) to assess purity. Ensure baseline separation of spots to confirm absence of unlabeled threonine .

- Isotopic Integrity : Employ mass spectrometry (MS) to quantify <sup>13</sup>C enrichment, focusing on molecular ion peaks (e.g., m/z shifts for [M+H]<sup>+</sup> ions) .

Q. How should researchers handle and store L-Threonine-<sup>13</sup>C to maintain stability and prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight containers at -20°C to prevent oxidation or moisture absorption, as recommended for isotopic analogs .

- Safety : Use personal protective equipment (PPE), including gloves and respiratory protection, to avoid inhalation of dust particles .

- Decomposition Risks : Avoid exposure to strong oxidizers, which may generate toxic gases (e.g., nitrogen oxides) under thermal stress .

Advanced Research Questions

Q. What experimental designs are optimal for tracking L-Threonine-<sup>13</sup>C incorporation into microbial or mammalian metabolic pathways?

- Methodological Answer :

- Isotopic Tracing : Use pulse-chase experiments with labeled media. For microbial systems, synchronize cultures to minimize metabolic phase variability.

- Analytical Workflow : Extract proteins, hydrolyze to amino acids, and analyze via liquid chromatography-mass spectrometry (LC-MS). Focus on <sup>13</sup>C enrichment in threonine residues, correcting for natural isotope abundance .

- Controls : Include unlabeled controls to distinguish background signals and validate isotopic dilution effects .

Q. How can researchers resolve discrepancies in <sup>13</sup>C enrichment data when using L-Threonine-<sup>13</sup>C in longitudinal studies?

- Methodological Answer :

- Data Validation : Replicate measurements across technical and biological triplicates. Use ANOVA to assess inter-experiment variability .

- Source Analysis : Check for batch-to-batch variability in labeled compound purity (e.g., via NMR/MS re-analysis) .

- Modeling : Apply kinetic flux models to account for metabolic dilution, especially in systems with high threonine turnover rates .

Q. What strategies ensure ethical and reproducible use of L-Threonine-<sup>13</sup>C in human cell line studies?

- Methodological Answer :

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for handling isotopic compounds, including waste disposal and exposure monitoring .

- Reproducibility : Document synthesis batches, storage conditions, and analytical parameters in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Transparency : Publish raw MS/NMR spectra and enrichment calculations in supplementary materials to enable independent verification .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses involving L-Threonine-<sup>13</sup>C?

- Methodological Answer :

- Feasibility : Assess isotope availability, cost, and analytical infrastructure (e.g., access to high-resolution MS) .

- Novelty : Target understudied pathways, such as threonine’s role in gut microbiota metabolism, to address literature gaps .

- Ethical : Justify isotopic use in biological systems by demonstrating minimal environmental impact (e.g., controlled disposal protocols) .

Q. What statistical approaches are recommended for analyzing time-resolved <sup>13</sup>C metabolic flux data?

- Methodological Answer :

- Time-Series Analysis : Use mixed-effects models to account for intra- and inter-sample variability.

- Flux Balance Analysis (FBA) : Integrate isotopic enrichment data with genome-scale metabolic models to predict pathway utilization .

- Software Tools : Leverage platforms like INCA (Isotopomer Network Compartmental Analysis) for <sup>13</sup>C metabolic flux modeling .

Q. Data Management and Reporting

Q. How should researchers document and share datasets involving L-Threonine-<sup>13</sup>C to meet journal requirements?

- Methodological Answer :

- Deposition : Use repositories like Zenodo or MetaboLights for raw MS/NMR data, ensuring DOI assignment .

- Metadata : Include synthesis dates, isotopic purity certificates, and instrument calibration logs .

- Citation : Follow journal-specific guidelines (e.g., TrAC Trends in Analytical Chemistry’s Option C for data linking) .

特性

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KOYMSRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584435 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-08-6 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。